Ethylene formate

Descripción

Contextualization within Ester Chemistry and Organic Synthesis

In ester chemistry, ethyl formate (B1220265) serves as a model substrate for studying esterification, hydrolysis, and transesterification reactions. Its relatively simple structure allows for detailed mechanistic studies of these fundamental transformations. The equilibrium in the system involving formic acid, ethanol (B145695), ethyl formate, and water has been experimentally studied to understand chemical equilibrium in ester synthesis. acs.org

In organic synthesis, ethyl formate is utilized as a solvent and a reagent. chemimpex.comcabidigitallibrary.org Its ability to dissolve a range of organic compounds makes it useful as a reaction medium. ottokemi.comchemimpex.comfishersci.at Furthermore, the formyl group (HCO) in ethyl formate can be introduced into other molecules, making it a formylating agent in certain synthetic procedures. For instance, ethyl formate has been used for the N-formylation of amines under catalyst- and solvent-free conditions. researchgate.net This reaction involves mixing an amine with ethyl formate and stirring at an elevated temperature to yield the corresponding formamide. researchgate.net

Research also explores alternative methods for ethyl formate synthesis beyond the traditional esterification of formic acid and ethanol catalyzed by strong acids like sulfuric acid. google.comchemicalbook.comchemicalbook.com Novel approaches include the reaction of anhydrous ethanol with carbon monoxide under the action of a basic catalyst, such as alkali metal alcoholates. google.com Another method involves the electrochemical reduction of carbon dioxide in ethanol, which can lead to the production of ethyl formate through a combination of CO₂ electroreduction and an in situ acid-catalyzed Fischer esterification. acs.org

Evolution of Research Paradigms for Ethyl Formate

Research paradigms for ethyl formate have evolved from focusing on its basic synthesis and properties to exploring its potential in diverse applications and developing more efficient and environmentally friendly synthesis methods. Historically, ethyl formate has been studied for its use as a solvent and as a flavoring agent. cabidigitallibrary.org Its application as a fumigant for stored products, a use dating back to 1929, has also been a significant area of research. entsocnsw.org.aumurdoch.edu.au

More recent research has investigated ethyl formate as a potential alternative fumigant to substances like methyl bromide, which have environmental drawbacks. entsocnsw.org.auebi.ac.uknih.gov Studies have focused on its efficacy against various pests and its breakdown into naturally occurring products, formic acid and ethanol. entsocnsw.org.aumurdoch.edu.au Challenges related to its volatility, flammability, and susceptibility to hydrolysis have led to research into developing activated release strategies, such as synthesizing nonvolatile precursors that can release ethyl formate upon triggering. nih.govacs.org

Furthermore, the detection of ethyl formate in interstellar space has opened new avenues of research in astrochemistry, prompting studies into its formation and reactions in extraterrestrial environments. acs.orgresearchgate.netaanda.org Theoretical and experimental studies, including shock tube studies, are being conducted to understand its decomposition pathways and reaction kinetics under various conditions relevant to interstellar chemistry and combustion. researchgate.netacs.orgnih.gov

The development of more sophisticated analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), has enabled more detailed studies of ethyl formate in complex mixtures and at lower concentrations, contributing to a deeper understanding of its occurrence and fate in various matrices. acs.orgcabidigitallibrary.org

Selected Physical and Chemical Properties of Ethyl Formate

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂ | wikipedia.orgnih.gov |

| Molar Mass | 74.08 g/mol | wikipedia.orgfishersci.atsigmaaldrich.com |

| Appearance | Colorless liquid | chemicalbook.comwikipedia.orgsigmaaldrich.com |

| Odor | Fruity, Rum-like, Pleasant aromatic | chemicalbook.comwikipedia.orgsciencemadness.org |

| Melting Point | -80 °C | chemicalbook.comwikipedia.orgsigmaaldrich.com |

| Boiling Point | 52-54 °C | chemicalbook.comsigmaaldrich.com |

| Density (20 °C) | 0.921 g/mL | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Slightly soluble (11 g/100 mL at 18 °C) | chemicalbook.comsciencemadness.org |

Example Research Finding: Ethyl Formate Release from a Precursor

A study investigated the synthesis and characterization of a solid-state precursor for the activated release of ethyl formate. The precursor, diethyl N,N′-adipoyldiformohydrazonate, was synthesized via a condensation reaction. nih.govacs.org Hydrolysis of this precursor, catalyzed by citric acid, demonstrated the controlled release of ethyl formate. nih.govacs.org At 25 °C, approximately 98% of the theoretical ethyl formate loading was released after 2 hours. nih.govacs.org The release rate and total amount were found to decrease significantly with decreasing temperature and relative humidity. nih.govacs.org

| Condition | EF Release (mg EF/mg precursor) after 2h |

| Citric acid-catalyzed hydrolysis at 25 °C | 0.38 ± 0.008 |

This research exemplifies the evolution of paradigms, moving towards controlled release mechanisms to overcome the inherent volatility challenges of ethyl formate for specific applications.

Structure

2D Structure

3D Structure

Propiedades

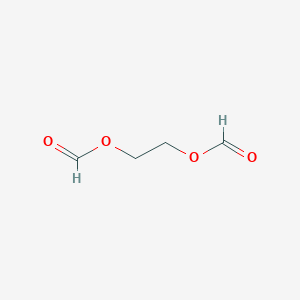

IUPAC Name |

2-formyloxyethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQWKJZLSDDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060866 | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

200 °F (NFPA, 2010) | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-15-2 | |

| Record name | ETHYLENE GLYCOL DIFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11339 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,2-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl Formate

Esterification Processes for Ethyl Formate (B1220265) Synthesis

Esterification, the reaction between an alcohol and a carboxylic acid, is the fundamental method for synthesizing ethyl formate.

Efforts are being made to develop sustainable methods for ethyl formate production, particularly from renewable resources. This includes exploring the use of biomass-derived feedstocks, such as ethanol (B145695) and formic acid wikidata.org. Lignocellulosic biomass is considered a sustainable and cost-effective alternative feedstock for producing platform molecules, including those that can lead to formic acid thegoodscentscompany.comfishersci.no. While challenges exist in scaling up clean production from biomass due to its complex structure and the need for improved catalysts and greener solvents, research is advancing in this area fishersci.ca. A study utilizing UniSim® Design simulation modeled the production of ethyl formate from biomass-derived ethanol and zero-emissions formic acid, indicating the feasibility and sustainability of a semi-batch approach wikidata.org. This simulation projected the potential to produce 3,609 kg of 98.8% ethyl formate per year, suggesting a significant potential revenue stream wikidata.org.

The most common method for synthesizing ethyl formate involves the reaction between ethanol and formic acid. This reaction is typically carried out through Fischer esterification, often catalyzed by a strong acid like sulfuric acid. The esterification of formic acid with ethyl alcohol in the presence of concentrated sulfuric acid is a standard production process.

The reaction is an equilibrium process:

HCOOH + C₂H₅OH ⇌ HCOOCH₂CH₃ + H₂O (Formic Acid) + (Ethanol) ⇌ (Ethyl Formate) + (Water)

To favor the formation of ethyl formate, the equilibrium can be shifted by removing one of the products, typically ethyl formate, through distillation as it is formed due to its lower boiling point.

An example of an experimental procedure involves adding 70% formic acid containing a few drops of concentrated sulfuric acid to a reaction vessel, followed by the dropwise addition of ethanol while heating. The reaction mixture is heated, and the ethyl formate product is distilled off as it forms. Distillation temperatures around 75°C have been reported. Further purification of the crude ethyl formate can involve washing with cold water, extraction, and drying with a desiccant like anhydrous calcium chloride or sodium sulfate, followed by a final distillation at its boiling point of 54°C. A yield of 73% has been achieved in such a synthesis.

An industrial synthesis route involves the reaction of ethanol with carbon dioxide in an autoclave at elevated temperatures (100-125 °C) and high pressure (200 atm) under inert conditions, catalyzed by gold supported on titanium dioxide. However, this method is not typically employed for smaller-scale or amateur synthesis.

Development of Sustainable Synthesis Routes from Biomass-Derived Feedstocks

Precursor Design and Controlled Release Mechanisms of Ethyl Formate

Ethyl formate's high volatility, flammability, and susceptibility to hydrolytic degradation present challenges for its direct application in certain contexts, such as fumigation. To address these limitations, solid-state precursors have been developed to enable controlled release.

Solid-state precursors for ethyl formate have been synthesized to provide a more stable and manageable form of the compound. A notable example is the synthesis of diethyl N,N'-adipoyldiformohydrazonate, which serves as a non-volatile precursor for ethyl formate.

Diethyl N,N'-adipoyldiformohydrazonate is synthesized through a condensation reaction between adipic acid dihydrazide and triethyl orthoformate.

The synthesis of this precursor has been confirmed using spectroscopic techniques such as Fourier transformed infrared (FTIR) and solid-state nuclear magnetic resonance (NMR) spectroscopies. Differential scanning calorimetry (DSC) analysis of the precursor revealed a melting point of 174 °C. Studies using scanning electron microscopy (SEM) and dynamic light scattering (DLS) have shown that the precursor material consists of agglomerated particulates with irregular shapes and sizes.

The synthesized diethyl N,N'-adipoyldiformohydrazonate precursor is designed to be nonvolatile and stable when dry, but capable of readily undergoing hydrolysis to release ethyl formate vapor. This release mechanism is triggered by the presence of moisture and acid.

The hydrolytic release behavior of ethyl formate from the precursor has been evaluated using citric acid as a catalyst. Research has shown that a significant amount of ethyl formate can be released under controlled conditions. For instance, one study reported that 0.38 ± 0.008 mg of ethyl formate was released per milligram of precursor after 2 hours at 25 °C, which corresponds to approximately 98% of the theoretical loading.

Synthesis of Solid-State Ethyl Formate Precursors[2],

Electrochemical Synthesis Approaches Involving Formate Intermediates

Electrochemical methods provide a promising avenue for the synthesis of formate, often utilizing readily available feedstocks like ethylene (B1197577) glycol and carbon dioxide.

Co-electrolysis of Ethylene Glycol and Carbon Dioxide for Formate Generation

Co-electrolysis of ethylene glycol (EG) and carbon dioxide (CO2) presents a strategy for converting waste plastics (specifically, the EG component from PET) and CO2 into valuable chemicals like formate. researchgate.netsciengine.comresearchgate.net This process involves the simultaneous electrochemical oxidation of ethylene glycol at the anode and the electrochemical reduction of carbon dioxide at the cathode, both yielding formate. researchgate.netacs.org

Research has focused on developing efficient catalysts for this co-electrolysis. For instance, a gold-mediated nickel hydroxide (B78521) (Au/Ni(OH)2) catalyst has been developed for the anodic oxidation of ethylene glycol, demonstrating high formate selectivity (>90%) at high current densities. researchgate.netsciengine.com When coupled with a bismuth (Bi) cathode for CO2 reduction, this system achieved a high formate Faradaic efficiency (FE) of 188.2% in a flow cell, indicating that formate is produced at both electrodes. researchgate.netsciengine.com This integrated approach allows for the concurrent production of formate from two different feedstocks within a single electrochemical cell. acs.org

The process involves feeding an anolyte containing at least one polyol (like ethylene glycol) to the anode compartment and a catholyte containing CO2 to the cathode compartment, separated by an ion exchange membrane. google.com Applying a voltage difference drives the oxidation of the polyol and the reduction of CO2, both producing formate. google.com This method is seen as a promising strategy for the upcycling of waste plastics and CO2 into valuable products. researchgate.netsciengine.com

Selective Electrooxidation of Ethylene Glycol to Formate

Studies have investigated various transition metal electrodes for the electrooxidation of ethylene glycol in alkaline solutions. iieta.org While products like oxalate (B1200264) and glycolate (B3277807) can be formed at lower anodic potentials, formate becomes a main product at higher applied potentials. iieta.org The formation of formate in this process can involve the breaking of C-C bonds in intermediates like glycolate. iieta.org

Catalysts such as nickel-modified cobalt phosphide (B1233454) (CoNi0.25P) have been developed, achieving high formate selectivity (>80%) and high current density in membrane-electrode assembly reactors. researchgate.net The integration of selective ethylene glycol oxidation with CO2 electrocatalysis allows for the concurrent production of formate in both half-reactions, offering a sustainable route for formate synthesis from CO2 and plastic waste. acs.org

Photoinduced Organic Transformations for Formate Synthesis

Photoinduced organic transformations offer another approach to synthesize formate, often utilizing light energy to drive reactions that produce formate or incorporate it into other molecules. While the direct photoinduced synthesis of ethylene formate esters is not explicitly detailed in the search results, photoinduced methods for generating formate or utilizing formate in reactions are relevant.

Photoinduced processes can be used to prepare carboxylic acids from formate salts and alkenes, suggesting the potential for formate to act as a C1 source in photochemical reactions. sci-hub.seresearchgate.net These reactions can proceed via a radical chain process involving the delivery of atoms from formate across an alkene substrate, potentially through a CO2 radical anion intermediate. sci-hub.seresearchgate.net

Furthermore, photoinduced transformations involving methanol (B129727) and hydrogen peroxide have been shown to selectively produce formic acid (a form of formate) and methyl formate under certain conditions. oup.com While this specific example focuses on methanol, it illustrates the principle of using light to drive the formation of formate species.

Research into photoinduced synthetic organic transformations also explores the use of formate anion as a reducing agent to facilitate the generation of reactive intermediates, such as electrophilic species from the activation of C-F bonds. acs.orgnih.gov This highlights the role of formate as a valuable reactant in photochemically driven processes.

Although the provided search results primarily detail the generation of formate from ethylene glycol and CO2 via electrochemical and photoinduced means, these methods contribute to the availability of formate, which is a necessary component for the synthesis of this compound esters through conventional esterification routes. google.com

Reaction Kinetics and Mechanistic Investigations of Ethyl Formate

Ethyl formate (EF) is a simple ester that plays a role in various chemical processes, including atmospheric chemistry and combustion. Understanding its reaction kinetics and mechanisms is crucial for predicting its behavior and fate in different environments. This section focuses on the gas-phase reactions of ethyl formate, particularly with atmospheric species like chlorine atoms, and the insights gained from theoretical and computational studies.

Gas-Phase Reaction Kinetics of Ethyl Formate

The gas-phase reactions of ethyl formate with reactive species are important for determining its atmospheric lifetime and degradation pathways. Studies have focused on reactions with key atmospheric oxidants and radicals.

Reactions with Atmospheric Species (e.g., Cl Atoms)

The reaction of ethyl formate with chlorine atoms has been a subject of experimental and computational investigation to understand its atmospheric oxidation. The reaction primarily proceeds via hydrogen abstraction mechanisms. cdnsciencepub.comacs.org Studies indicate that hydrogen abstraction from the C2-H5 and C3-H6 bonds are the dominant reaction pathways in the reaction of EF with the chlorine atom. cdnsciencepub.com Hydrogen abstractions from the C1-H1 and C1-H3 bonds are considered to be of less importance due to higher potential barriers. cdnsciencepub.com

Experimental studies using techniques like laser photolysis-resonance fluorescence and relative rate methods have been employed to determine the rate coefficients for the reaction of chlorine atoms with ethyl formate. cdnsciencepub.comresearchgate.net Ethyl chloride and ethyl acetate (B1210297) have been used as reference compounds in relative rate measurements. researchgate.netnih.gov

Determination of Temperature-Dependent Rate Coefficients

Temperature-dependent rate coefficients for the gas-phase reaction of Cl atoms with ethyl formate have been measured over various temperature ranges. Using relative rate methods, one study determined the temperature-dependent relative rate coefficients over the range of 268-343 K, yielding a modified Arrhenius expression. acs.orgresearchgate.netnih.gov The room temperature rate coefficient for this reaction has been reported to be in good agreement with previously reported values. acs.orgresearchgate.netnih.gov

Theoretical calculations using methods like Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) have also been used to calculate temperature-dependent rate coefficients over different temperature ranges, such as 200-400 K. acs.orgresearchgate.netnih.gov These computational results have shown good agreement with experimental measurements at room temperature and across the studied temperature ranges. researchgate.netresearchgate.net

Here is a table summarizing some reported rate coefficients for the reaction of Cl with ethyl formate:

| Method | Temperature Range (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Relative Rate | 268-343 | (2.54 ± 0.57) × 10⁻²³ T⁴·¹ exp {-(-981 ± 102)/T} | acs.orgresearchgate.netnih.gov |

| Relative Rate | 298 | (9.84 ± 0.79) × 10⁻¹² | acs.orgresearchgate.netnih.gov |

| Relative Rate | 298 | 1.34 × 10⁻¹¹ | |

| Relative Rate | 298 | 1.10 × 10⁻¹¹ | |

| Relative Rate | 298 | 9.57 × 10⁻¹² | |

| CVT/SCT (Calc.) | 200-400 | 2.97 × 10⁻¹⁸ T²·⁴ exp[-(390/T)] | acs.orgresearchgate.netnih.gov |

| CVT/SCT (Calc.) | 298 | 8.63 × 10⁻¹² | cdnsciencepub.comresearchgate.net |

Theoretical and Computational Chemical Studies of Reaction Mechanisms

Theoretical and computational chemistry methods have been extensively applied to elucidate the reaction mechanisms of ethyl formate, providing detailed insights into reaction pathways, transition states, and intermediate species.

Density Functional Theory (DFT) Applications in Elucidating Reaction Pathways

Density Functional Theory (DFT) has been a widely used method to investigate the chlorine-initiated reaction mechanism of ethyl formate in the atmosphere. cdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net DFT calculations are used to determine the geometry parameters and frequencies of stationary points, including reactants, products, intermediates, and transition states. cdnsciencepub.comresearchgate.netresearchgate.net Different levels of theory, such as B3LYP/6-31G(d,p), MP2, and CCSD(T), have been employed for geometry optimization and single-point energy calculations to provide a detailed oxidation mechanism. cdnsciencepub.comresearchgate.netresearchgate.net These studies help in identifying favorable pathways and reaction sites. cdnsciencepub.com While widely used, it is noted that some density functionals like B3LYP can underestimate reaction barrier heights. researchgate.net

Analysis of Transition States and Intermediate Species

Computational studies involve the analysis of transition states and intermediate species formed during the reactions of ethyl formate. Transition states, characterized by having one imaginary frequency, are located to determine the energy barriers of different reaction pathways. cdnsciencepub.com Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the desired reactants and products. cdnsciencepub.comresearchgate.net

Intermediate species formed after initial hydrogen abstraction can undergo further reactions, such as isomerization or decomposition. cdnsciencepub.com The potential energy surface is mapped out to understand the energetics of these subsequent reactions, including the identification of transition states and intermediates involved in processes like 1,4-H shift isomerization. cdnsciencepub.com

Investigation of Alpha-Ester Rearrangement and Competitive Reaction Pathways

A significant aspect of the atmospheric oxidation of esters, including ethyl formate, is the fate of the alkoxy radical formed after hydrogen abstraction. For ethyl formate, Cl-atom attack at the CH2 group leads to the formation of a radical of the type HC(O)OCH(O•)CH3. researchgate.net The atmospheric fate of this radical involves competition between reaction with O2 to produce an anhydride (B1165640) compound and the alpha-ester rearrangement. researchgate.netresearchgate.net

The alpha-ester rearrangement involves the transfer of a hydrogen atom from the carbon carrying the oxy radical to the oxygen of the carbonyl group, leading to the formation of an organic acid (formic acid in the case of ethyl formate) and an acetyl radical. researchgate.netresearchgate.net Computational studies have investigated the energy barriers associated with this rearrangement. researchgate.net

Research indicates that for the radical derived from ethyl formate, the alpha-ester rearrangement and the reaction with O2 are competitive pathways. cdnsciencepub.comresearchgate.netresearchgate.net Studies have shown that the alpha-ester rearrangement can dominate in air at atmospheric pressure and room temperature. researchgate.net The relative importance of these pathways can be influenced by temperature, with the O2 reaction potentially becoming more significant at reduced temperatures. researchgate.net Theoretical studies using DFT have confirmed the alpha-ester rearrangement as a favorable pathway. cdnsciencepub.comresearchgate.net

Reaction Kinetics and Mechanistic Investigations of Ethyl Formate

Theoretical and Computational Chemical Studies of Reaction Mechanisms

Quantum Mechanical Studies of Thermal Syn Elimination Reactions

Theoretical studies utilizing ab initio MP2 and DFT methods have investigated the thermal syn elimination reaction in ethyl formate (B1220265). orcid.orgresearchgate.netacs.org This reaction is a unimolecular decomposition pathway for ethyl formate. kaust.edu.sa The lowest energy pathway for this type of reaction in ethyl esters, such as ethyl formate, typically proceeds through a six-membered transition state, leading to the formation of an alkene (ethylene) and a carboxylic acid (formic acid). researchgate.net

Computational investigations have explored the thermochemistry and kinetics of oxidation of model biodiesels, including ethyl formate, with various radicals and molecules at different temperatures and pressures. researchgate.net The pyrolysis or oxidation of ethyl formate is initiated by unimolecular decomposition and hydrogen abstraction reactions. kaust.edu.sa Theoretical studies have examined the unimolecular reaction of ethyl formate using DFT methods at different levels of theory. kaust.edu.sa

The configuration of the most stable ethyl formate conformation has been identified by scanning its internal rotors. kaust.edu.sa Ethyl formate has a planar skeleton involving specific atoms, forming a mirror plane. kaust.edu.sa The hydrogen atoms within ethyl formate can be categorized into different groups based on their positions. kaust.edu.sa While some hydrogen atoms may not be rigorously equivalent, the energy differences for the transition states of their hydrogen abstraction reactions are nearly negligible. kaust.edu.sa

Electrochemical Reaction Mechanisms Involving Formate Species

Electrocatalytic anodic oxidations of simple organic substances, including formate, can exhibit periodic effects in their kinetics. aip.orgaip.org The electrochemical oxidation of formate has been studied at electrodes such as platinum (Pt) and palladium (Pd). aip.orgaip.org

Oscillatory Kinetics in Anodic Oxidation Processes at Electrode Surfaces

Oscillatory behavior has been observed during the anodic oxidation of formate under both potentiostatic and constant-current conditions. aip.orgaip.org In the case of formate, these oscillations are associated with activation-controlled processes. aip.orgaip.org These oscillations are not eliminated by high-speed rotation of the electrode, suggesting that diffusion control does not play a primary role in their occurrence for formate oxidation. aip.orgaip.org Kinetic conditions have been examined for several mechanisms of formate oxidation, and for certain circumstances, an autocatalytic surface-oxide removal step is consistent with the requirements for oscillatory kinetics. aip.orgaip.org Experimental observations on the periodic changes of oxide coverage support such a process during oscillatory behavior. aip.orgaip.org Characterization of oscillatory states in the electrochemical oxidation of formate/formic acid has been reported. acs.org

Role of Surface-Oxide Species and Mass Transport Effects

The oscillatory behavior observed in the anodic oxidation of formate has been related to the coverage of the electrode by electrochemically formed surface-oxide species. aip.orgaip.org The adlayer of oxygen-containing species is often referred to as a surface oxide layer, and its composition depends on the potential. aip.org

Mass transport plays a crucial role in electrochemical conversion processes, particularly due to the solubility limits of reactants like CO2 in aqueous electrolytes, which is relevant for formate production via CO2 reduction. mdpi.com Slow mass transport characteristics of CO2 can be a barrier to commercializing systems for formate production. mdpi.comresearchgate.net Increasing CO2 pressure or using gas diffusion electrodes are methods to improve the mass transport of CO2 to the electrode surface. mdpi.com Mass transport limitations can affect the partial current density of formate production. mdpi.com

Controlling the local pH at the catalyst surface can influence the mass transport properties of reactants at the catalyst surface. mdpi.comresearchgate.net The formation of diffusion and pH gradients on the reaction surface is often unavoidable in electrochemical CO2 reduction, especially at high current densities, and these gradients can significantly regulate catalytic activity and selectivity. rsc.org

Formation Mechanisms of Surface Formate Species from Hydrocarbons on Catalytic Surfaces

Formate species can be formed on catalytic surfaces from hydrocarbons. While the provided search results primarily focus on formate formation from CO2 reduction or the oxidation of formic acid/formate, the general concept of surface formate formation on catalytic surfaces is relevant.

In the context of electrochemical CO2 reduction to formate, one probable mechanism involves CO2 insertion into a metal-H bond, forming a *HCOO intermediate on the surface. mdpi.com Formate is subsequently obtained via the reduction of this intermediate. mdpi.com This mechanism has been observed on Pd-based catalysts. mdpi.com Another pathway involves an O-bound intermediate, starting with electron transfer to CO2 and forming a weakly adsorbed CO2•− radical intermediate. mdpi.com Formic acid is then produced from the reaction of this radical with proton donors. mdpi.com A third pathway, the C-bound-intermediate pathway, involves the formation of a CO2•− radical that is then bound to the catalyst surface via the carbon atom. mdpi.com

The reaction mechanisms and electrocatalytic performance for formate production are highly dependent on the catalyst material and the binding energies of intermediates. mdpi.com Strategies for modifying catalyst properties, such as tailoring facets, edges, and corners, can influence the binding energies and thus the catalytic activity and selectivity for formate formation. mdpi.comresearchgate.net

Advanced Applications and Functionalization Research of Ethyl Formate

Ethyl Formate (B1220265) in Biocidal Research and Development

Ethyl formate has emerged as a promising alternative to conventional fumigants, driven by concerns over the environmental impact and resistance issues associated with traditional chemicals like methyl bromide and phosphine. draslovka-services.comphtcenter.comresearchgate.net Its efficacy against a broad spectrum of pests and its favorable environmental profile make it a subject of extensive research for post-harvest protection and pest management. chemimpex.comdraslovka-services.comphtcenter.com

Efficacy Studies against Target Organisms (e.g., Fungi, Insect Pests)

Numerous studies have demonstrated the efficacy of ethyl formate against a variety of insect pests and fungal species. It has shown effectiveness in controlling insects in stored grains, dried fruits, horticulture, and during quarantine treatments. phtcenter.commdpi.comentsocnsw.org.au Research has evaluated its impact on major exotic insect pests such as Aphis gossypii, Frankliniella occidentalis, and Tetranychus urticae, determining lethal concentration-time (LCt) values for effective control. mdpi.com

Studies on fungal control in barley seeds indicated that ethyl formate significantly inhibited the growth of various fungal species at commercial concentrations. mdpi.com While some fungal species exhibited tolerance, increasing the concentration of ethyl formate or considering the contribution of its degradation product, formic acid, showed improved inhibition. mdpi.com Ethyl formate has also shown promise in controlling microbial contamination in stored date fruits, significantly reducing bacterial and fungal counts. researchgate.net

The efficacy of ethyl formate has been evaluated against pests of dry-cured hams, such as the ham mite (Tyrophagus putrescentiae) and the red-legged ham beetle (Necrobia rufipes). nih.gov Mobile stages of mites were highly susceptible to low concentrations, while mite eggs were more tolerant, requiring higher concentrations for complete mortality. nih.gov

Below is a sample data representation of ethyl formate efficacy against certain fungal species:

| Fungal Species | Ethyl Formate Concentration (mmol/L) | Inhibition Rate (%) |

| Alternaria infectoria | 2.4 | 100 |

| Penicillium sp. 1 | 2.4 | 100 |

| Penicillium sp. 2 | 2.4 | 0 |

| Fusarium chlamydosporum | 2.4 | 0 |

| Rhizopus arrhizus | 2.4 | 50 (Partial) |

| Penicillium sp. 2 | 5 | 100 |

| Fusarium chlamydosporum | 5 | 100 |

| Rhizopus arrhizus | 5 | 100 |

Note: Data compiled from search result mdpi.com.

Efficacy against insect pests like the yellow tea thrips (Scirtothrips dorsalis) in greenhouse-cultivated mangoes and post-harvest fruits has also been investigated, with fumigation achieving high mortality rates without causing phytotoxic damage to the fruits or trees. mdpi.com

Development of Ethyl Formate as a Sustainable Alternative to Conventional Fumigants

Ethyl formate is being actively developed as a sustainable and environmentally friendly alternative to fumigants like methyl bromide, which is being phased out due to its ozone-depleting properties and toxicity. draslovka-services.comphtcenter.comnih.govmdpi.comuoguelph.ca It is considered a safer option for farm workers and has a favorable toxicological profile compared to traditional fumigants. draslovka-services.comphtcenter.com Ethyl formate is naturally occurring and its breakdown products are also naturally occurring substances, contributing to its environmentally friendly profile. draslovka-services.com It has zero global warming potential and does not deplete the ozone layer. draslovka-services.comphtcenter.com Its rapid action and quick breakdown minimize residue issues. phtcenter.com

The assessment of ethyl formate, often in mixture with carbon dioxide to limit flammability, as a potential treatment for pests like the brown marmorated stink bug on import pathways highlights its consideration in replacing conventional fumigation methods. entsocnsw.org.auagriculture.gov.au

Controlled Release Strategies for In-Package Fumigation

Due to its high volatility and susceptibility to degradation in moisture, the effective application of ethyl formate in commercial packaging presents challenges. uoguelph.cain-part.comacs.org Research is focused on developing controlled release strategies to enable precise and sustained dispersal of ethyl formate within the packaging environment. uoguelph.cain-part.com

One innovative approach involves stabilizing ethyl formate within a solid precursor structure that releases the gas under specific humidity conditions. uoguelph.cain-part.comacs.org This moisture-activated hydrolysis initiates the release of ethyl formate directly within the package, offering a simplified application method compared to traditional fumigants that may require bulky equipment. in-part.com This controlled release mechanism aims to enhance pest control, improve product longevity, and minimize environmental exposure. in-part.com Studies have explored the synthesis and characterization of ethyl formate precursors for activated release applications, demonstrating their potential for in-package fumigation of fresh produce to control insect pests and inhibit microbial growth. uoguelph.caacs.orgresearchgate.net

Ethyl Formate as a Solvent in Advanced Organic Synthetic Procedures

Ethyl formate serves as a valuable solvent and reagent in organic synthesis. chemimpex.comgoogle.com Its ability to dissolve a range of organic compounds makes it effective in various formulations and reactions. chemimpex.com It is utilized as a solvent for substances like celluloid and cellulose (B213188) acetate (B1210297). google.com

Ethylene (B1197577) Glycol Diformate and Related Formates in Synthetic Chemistry

While the primary focus of the preceding sections has been on ethyl formate, ethylene glycol diformate (EGDF), also known as 1,2-ethanediyl diformate, and related formates also find applications in synthetic chemistry. pengnuochemical.comdataintelo.com EGDF is a versatile organic compound used as a solvent and a reagent in organic synthesis. pengnuochemical.com It serves as a chemical intermediate in the production of various products, including polymers and pharmaceuticals. dataintelo.com

EGDF can be synthesized through the esterification of ethylene glycol with formic acid, typically under acidic catalysis. google.comgoogle.com Industrial methods for producing EGDF involve processes such as esterification followed by rectification and purification steps. google.comgoogle.com EGDF's stable chemical properties and compatibility with various chemical processes make it a suitable choice for manufacturers aiming to streamline production techniques. dataintelo.com It is also used as a plasticizer in the plastics industry. dataintelo.com

The atmospheric photooxidation of 1,4-dioxane (B91453) has been shown to produce ethylene glycol diformate as a major reaction product, highlighting its presence and potential reactions in atmospheric chemistry. acs.org

The field of synthetic chemistry broadly involves the construction of carbon frameworks, the introduction and transformation of functional groups, and the control of stereochemistry to synthesize desired molecules. nfdi4chem.demsu.edu Formates, including ethyl formate and ethylene glycol diformate, play roles within this field either as solvents to facilitate reactions or as reagents and intermediates in the construction of more complex molecules. chemimpex.comgoogle.comrsc.orgpengnuochemical.comdataintelo.com Research in synthetic chemistry continually explores new strategies, methodologies, and reagents to achieve greater selectivity and efficiency in chemical transformations. mdpi.comresearchgate.netnih.gov

Intermediary Roles in the Synthesis of Chemical Derivatives

Ethyl formate serves as a key intermediate and formylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com Its reactivity allows for the introduction of the formyl group (-CHO) into other molecules.

One notable application is its use in the N-formylation of aromatic and aliphatic amines. tandfonline.comtandfonline.com This reaction is crucial for synthesizing formamides, which are important intermediates in the production of pharmaceutical compounds such as fluoroquinolines, nitrogen-bridged heterocycles, and oxazolidinones. tandfonline.com Research has demonstrated efficient, catalyst- and solvent-free procedures for this transformation using ethyl formate at moderate temperatures (e.g., 60°C). tandfonline.comtandfonline.com

While both formic acid and ethyl formate can act as formylating agents, studies indicate that formic acid generally provides higher yields and faster reaction times compared to ethyl formate in the N-formylation of amines. tandfonline.com However, ethyl formate remains a valuable alternative, particularly in methods aiming for solvent-free conditions. tandfonline.comtandfonline.com

Ethyl formate can also be synthesized as an intermediate itself. For instance, triethoxysilyl formate, formed by the hydrosilylation of carbon dioxide with triethoxysilane (B36694) catalyzed by certain zinc complexes, can be converted into ethyl formate. nih.gov This highlights a potential pathway for utilizing carbon dioxide as a C1 feedstock in the synthesis of useful chemicals like ethyl formate and N,N-dimethylformamide. nih.gov

Furthermore, ethyl formate is an important intermediate in the synthesis of specific complex molecules, such as a precursor for argatroban, an anticoagulant. google.com

Research into the synthesis of formate esters, including ethyl formate, from formic acid has also been extensively studied, with various methods developed for their production. mdpi.com

Exploration of Solvent Potential in Organic Reaction Media

Ethyl formate is recognized for its utility as a solvent in organic synthesis, facilitating the creation of various chemical compounds due to its favorable properties. chemimpex.com It has been used as a solvent for substances like nitrocellulose. gezondheidsraad.nl

Studies investigating the N-formylation of amines have explored solvent-free conditions, observing that the reaction can proceed effectively in the absence of a solvent, while the presence of a solvent without a catalyst resulted in only trace amounts of the desired products. tandfonline.com This suggests that while ethyl formate can act as a reactant, its role as a solvent in certain formylation reactions might be less critical compared to its function as a formylating agent, or that solvent-free conditions are preferable for specific reactions.

However, ethyl formate's solvent properties are leveraged in various contexts. It can dissolve a range of organic compounds, enhancing its effectiveness in formulations, such as those for flavors and fragrances. chemimpex.com Its use as a solvent extends to industrial applications and research. chemimpex.comgezondheidsraad.nlcabidigitallibrary.orgacs.org

Research also explores the development of novel materials, such as gas sensors, where the interaction and resolution of ethyl formate in the sensing material are analyzed, indicating its presence and behavior as a volatile compound in a medium. emerald.com

Environmental Fate and Sustainable Implications of Ethyl Formate

Atmospheric Chemistry and Environmental Fate of Ethyl Formate (B1220265)

The atmospheric behavior of ethyl formate is primarily governed by its reactions with common atmospheric oxidants.

Determination of Atmospheric Lifetime and Degradation Pathways

Gaseous ethyl formate in the troposphere can be removed through chemical reactions with atmospheric oxidants such as hydroxyl (OH) radicals, ozone (O₃), nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms cdnsciencepub.com. Photolysis is another potential removal pathway cdnsciencepub.com. Studies have investigated the kinetics and mechanisms of these reactions to determine the atmospheric lifetime and degradation pathways of EF.

Research into the chlorine-initiated atmospheric oxidation of ethyl formate indicates that the reaction proceeds mainly via a hydrogen abstraction mechanism cdnsciencepub.comresearchgate.net. Chlorine atoms primarily abstract hydrogen atoms from two different sites on the ethyl formate molecule: the carbon atom in the α-position of the oxygenated carbonylic group and the hydrogen atom on the carbonylic group researchgate.net. Hydrogen abstraction from the methyl group is reported to be less significant researchgate.net.

Formation of Atmospheric Oxidation Products and Their Environmental Relevance

The oxidation of ethyl formate in the atmosphere leads to the formation of various products. In the presence of NO₂, chlorine-initiated oxidation of ethyl formate has been shown to produce formic acid, peroxyacetyl nitrate (PAN), ethyl nitrate, acetic formic anhydride (B1165640), 1-(nitrooxy)ethyl formate, and peroxy ethoxyformyl nitrate (PEFN) cdnsciencepub.comresearchgate.netconicet.gov.ar.

These oxidation products can have environmental relevance. For instance, soluble organic acids and acid anhydrides, which are among the oxidation products, may contribute to the atmospheric buildup of condensed-phase organic mass, potentially impacting air quality on regional and global scales cdnsciencepub.com. Peroxyacetyl nitrate (PAN) is a known peroxyacyl nitrate that contributes to photochemical smog and can cause eye irritation and damage to vegetation. Formic acid is a simple carboxylic acid that contributes to atmospheric acidity.

The atmospheric fate of radicals formed during the oxidation process, such as RC(O)OCH(O•)CH₃, involves competition between reaction with O₂ to produce an anhydride compound and an α-ester rearrangement that yields an organic acid and an acetyl radical researchgate.net. For ethyl formate, the α-ester rearrangement is found to dominate in air at 1 atm and 298 K researchgate.net.

Contribution to Atmospheric Components and Acid Rain Constituents

Ethyl formate itself has a short half-life in the atmosphere storedgrain.com.au. Its hydrolysis products, formic acid and ethanol (B145695), are present in the atmosphere in significant amounts cabidigitallibrary.org. While ethyl formate is present in some atmospheric samples, its use as a fumigant is considered unlikely to contribute significantly to global atmospheric problems due to its limited atmospheric lifetime and the natural abundance of its breakdown products cabidigitallibrary.org.

However, the degradation products of ethyl formate, particularly formic acid, contribute to the pool of organic acids in the atmosphere, which can play a role in the formation of acid rain. Formic acid is a known constituent of acid rain.

Environmental Impact Assessment of Ethyl Formate Production Pathways

The environmental impact of ethyl formate is also influenced by how it is produced. Assessing the sustainability of different production routes is essential.

Life Cycle Assessment (LCA) in Electrochemical Reduction Processes for Formate

Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of products and processes throughout their life cycle rsc.org. LCA studies have been applied to assess the environmental performance of carbon utilization technologies, including the electrochemical reduction of CO₂ for the production of formate rsc.orgqnl.qadntb.gov.ua.

Electrochemical reduction of CO₂ offers a promising pathway to convert captured CO₂ into value-added chemicals like formate rsc.orgresearchgate.netunica.it. This process can potentially contribute to mitigating climate change by utilizing anthropogenic CO₂ emissions rsc.orgresearchgate.net.

LCA studies on the electrochemical production of formate from CO₂ have provided valuable insights into the environmental performance of this route rsc.orgqnl.qa. One comprehensive LCA study of a novel process generating formate via electrochemical reduction of CO₂ in ionic liquid compared its environmental performance to conventional processes relying on fossil sources rsc.orgrsc.orgresearchgate.net. The analysis indicated that the electrochemical system's competitiveness with the conventional process is highly dependent on achieving a high recycling rate of unreacted reagents (e.g., 99.9%) rsc.orgresearchgate.net. Furthermore, a future scenario with a negative market price for CO₂ could substantially reduce the environmental impacts associated with formate production via this route rsc.orgresearchgate.net.

The LCA study also revealed significant environmental trade-offs between the carbon utilization system and the conventional process rsc.orgresearchgate.net. While the electrochemical route can outperform the conventional process in several impact categories (e.g., 6 out of 14 investigated categories), the required electricity for the operation of the electrochemical cell often has the highest impact, particularly on climate change qnl.qa. This highlights the critical importance of the electricity source; utilizing renewable energy sources with a low carbon footprint is crucial for an environmentally friendly electrochemical production process unica.it.

LCA studies on the electrochemical reduction of CO₂ to formic acid (from which ethyl formate can be derived) have also shown that energy demand is a major contributor to environmental impacts qnl.qauu.nl. Scenarios that minimize energy use demonstrate reduced environmental impacts uu.nl. While electrolytic production can reduce fossil fuel dependence, its climate advantages depend on the efficiency of the electrolyzer uu.nl.

Data from LCA studies on electrochemical formate/formic acid production emphasize the need for optimizing energy efficiency, maximizing reagent recycling, and utilizing renewable energy sources to enhance the sustainability of this production pathway rsc.orgqnl.qaunica.ituu.nl.

| Environmental Impact Category | Impact per 1 kg Formic Acid (Electrochemical Production) | Key Contributing Factor |

| Climate Change | 3.27 kg CO₂ eq qnl.qa | Electricity for electrochemical cell operation (96%) qnl.qa |

| Terrestrial Acidification | 4.28 x 10⁻³ kg SO₂ eq qnl.qa | |

| Freshwater Eutrophication | 2.12 x 10⁻² kg P eq qnl.qa | |

| Ozone Depletion | 3.85 × 10⁻¹¹ kg CFC-11 eq qnl.qa | Membrane production (88%) qnl.qa |

| Water Depletion | 8.35 m³ qnl.qa |

Note: Data is based on a lab-scale electrochemical cell for formic acid production using experimentally obtained inventory data qnl.qa. These results are considered conservative rsc.org.

Environmental Release and Mitigation Strategies in Industrial Applications

The use of ethyl formate in industrial applications, particularly as a fumigant, necessitates consideration of its environmental release and strategies to mitigate potential impacts. Ethyl formate can be released during manufacturing, transport, disposal, and its application as a fumigant or solvent. nih.goveuropa.eu

Research on Off-Gassing and Emissions Post-Application

Following fumigation, off-gassing and emissions of ethyl formate occur as the compound dissipates from the treated area and commodities. Research is being conducted to understand and quantify these emissions to ensure worker safety and minimize environmental release.

Studies have investigated the concentration of ethyl formate during and after fumigation in various scenarios. For instance, in trials involving the fumigation of shipping containers with an ethyl formate and nitrogen mixture, ethyl formate was successfully removed from the container after a 15-minute ventilation period, with concentrations ranging from 0.5 to 35 ppm in different locations. tandfonline.com Levels in the workspace during application, fumigation, and aeration were reported to be below 0.5 ppm, significantly lower than the threshold limit value of 100 ppm. tandfonline.comresearchgate.net

In commercial trials fumigating agricultural machinery with ethyl formate, the concentration decreased below safety levels within 10 minutes after ventilation and reached zero within 40 minutes, indicating rapid dissipation post-treatment. mdpi.com

Research on the fumigation of citrus fruits showed that during the 72-hour post-fumigation period, including venting, transportation, and storage, the concentration of ethyl formate around the fruit fluctuated between 9.4 and 185.1 ppm. oup.com During the storage period (24-72 hours), concentrations were maintained between 10 and 100 ppm. oup.com

Studies in greenhouse settings evaluating ethyl formate fumigation on crops like melon, zucchini, and watermelon indicated that no ethyl formate residue was detected on the crops or soil after a maximum of 3 hours of ventilation following a 4-hour fumigation at 15 g/m³. mdpi.com

Data on ethyl formate concentrations during and after fumigation highlights its volatile nature and relatively rapid dissipation.

| Application Scenario | Post-Fumigation Period | Ethyl Formate Concentration Range (approx. ppm) | Key Findings | Source |

| Shipping Container Fumigation | 15 min ventilation | 0.5 - 35 | Successfully removed, workspace levels < 0.5 ppm. | tandfonline.com |

| Agricultural Machinery Fumigation | 10 min ventilation | Below safety levels | Reached zero within 40 minutes. | mdpi.com |

| Citrus Fruit Fumigation | 72 hours post-treatment | 9.4 - 185.1 | Concentrations fluctuated, maintained between 10-100 ppm during storage. | oup.com |

| Greenhouse Crop Fumigation (15 g/m³) | Up to 3 hours ventilation | Not detected | No residue found on crops or soil. | mdpi.com |

Research also explores the off-gassing of ethyl formate in relation to applicator, worker, and bystander exposures, particularly in the context of developing postharvest treatments for commodities like walnuts. usda.gov

Development of Scrubbing Technologies for Post-Fumigation Treatment

To further minimize emissions and ensure workplace safety, research is being conducted on the development of scrubbing technologies for post-fumigation treatment of ethyl formate. The goal of scrubbing is to capture or neutralize residual ethyl formate vapor after the fumigation process, particularly in enclosed spaces like fumigation chambers or shipping containers.

Research projects, such as those focusing on developing ethyl formate as a methyl bromide alternative, include objectives related to scrubbing ethyl formate following postharvest fumigations in both vacuum and normal atmospheric pressure scenarios. usda.gov The aim is to reduce exposure levels for applicators, workers, and bystanders. usda.gov

Commercial scrubbing technology for ethyl formate has been developed and is reported to be in widespread use, according to research in late 2020 by ARS researchers in California. usda.gov While specific details on the mechanisms of these scrubbing technologies are not extensively detailed in the search results, their development and implementation signify efforts to manage and reduce ethyl formate emissions in industrial applications.

The development of such technologies is crucial for facilitating the broader adoption of ethyl formate as a sustainable fumigation alternative, ensuring that its environmental benefits are maximized by minimizing atmospheric release post-application.

Q & A

Q. Methodological Validation :

- Synthesis Purity : Confirm via gas chromatography (GC) with flame ionization detection (FID) to resolve impurities like methyl formate or residual ethylene oxide .

- Spectroscopic Characterization : Use ¹³C NMR to verify ester carbonyl signals (δ 160–165 ppm) and ensure absence of hydrolyzed byproducts (e.g., formic acid) .

How can researchers design reproducible synthetic routes for this compound, and what analytical controls are critical?

Basic Research Question

Synthetic Routes :

- Esterification : React ethylene glycol with excess formic acid under acidic catalysis (H₂SO₄) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) .

- Electrochemical Pathways : Explore CO₂ reduction to formate intermediates, which can be enzymatically coupled to produce ethylene derivatives .

Q. Critical Controls :

- Purity Assessment : Use headspace GC-FID to detect genotoxic impurities (e.g., ethylene oxide) at ppm levels .

- Yield Optimization : Quantify via gravimetric analysis after vacuum distillation, ensuring >95% purity .

What advanced analytical techniques resolve structural ambiguities or degradation products in this compound?

Advanced Research Question

- Degradation Studies : Accelerate hydrolysis under acidic/alkaline conditions (pH 2–12) and monitor via LC-MS for formic acid or ethylene glycol formation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) and volatile byproducts .

- High-Resolution MS : Confirm molecular ion peaks (m/z 118.0880) and fragment patterns to distinguish from isomers .

How should researchers address contradictions in kinetic data for this compound hydrolysis?

Advanced Research Question

Conflict Resolution Strategies :

Control Variables : Standardize temperature (±0.1°C), solvent polarity, and catalyst concentration .

Statistical Validation : Apply Arrhenius equation to compare rate constants (k) across studies. Use ANOVA to assess significance of discrepancies .

Mechanistic Probes : Employ isotopic labeling (D₂O for hydrolysis) to track oxygen exchange via ¹⁸O NMR .

Q. Example Data Conflict :

| Study | Temp (°C) | k (s⁻¹) | pH |

|---|---|---|---|

| A | 25 | 1.2×10⁻⁴ | 7.0 |

| B | 25 | 3.5×10⁻⁴ | 7.0 |

| Resolution: Study B may have unaccounted ionic strength effects or catalyst residues . |

What computational approaches predict this compound’s reactivity in novel catalytic systems?

Advanced Research Question

- DFT Calculations : Model transition states for ester hydrolysis or transesterification. Validate with experimental activation energies (±5 kJ/mol) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to predict hydrolysis rates .

- Docking Studies : Explore enzyme-formate interactions (e.g., formate dehydrogenases) for biocatalytic applications .

How do researchers evaluate this compound’s role in CO₂-to-chemicals pathways?

Advanced Research Question

Methodological Framework :

Electrochemical Testing : Use flow cells with Cu-based catalysts to quantify formate selectivity (>80%) and Faradaic efficiency .

Biological Integration : Couple formate with engineered E. coli to produce ethylene (C₂H₄) via metabolic pathways .

Lifecycle Analysis : Compare energy inputs (kWh/kg) of electrochemical vs. thermochemical synthesis routes .

What protocols ensure ethical and statistically rigorous experimentation with this compound?

Basic Research Question

- Ethical Design : Avoid genotoxic intermediates (e.g., ethylene oxide) and adhere to IARC safety guidelines .

- Statistical Power : Use G*Power software to calculate sample sizes (n ≥ 3) for ANOVA with α=0.05 .

- Data Transparency : Archive raw spectra, chromatograms, and computational inputs as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.